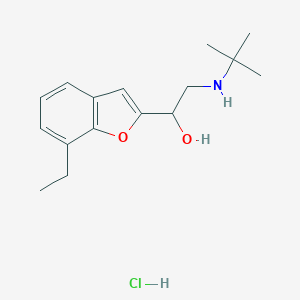

Bufuralol hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Ethanolamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(tert-butylamino)-1-(7-ethyl-1-benzofuran-2-yl)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2.ClH/c1-5-11-7-6-8-12-9-14(19-15(11)12)13(18)10-17-16(2,3)4;/h6-9,13,17-18H,5,10H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJBONRGCLLBWCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC2=C1OC(=C2)C(CNC(C)(C)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

54340-62-4 (Parent) | |

| Record name | Bufuralol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059652298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50975052 | |

| Record name | Bufuralol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50975052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60398-91-6, 59652-29-8 | |

| Record name | Bufuralol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60398-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bufuralol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059652298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bufuralol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060398916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bufuralol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50975052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-α-[[(tert-butyl)amino]methyl]-7-ethyl-2-benzofuranmethanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.543 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(tert-butylamino)-1-(7-ethyl-1-benzofuran-2-yl)ethanol;hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUFURALOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G66IY7Q7S4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Bufuralol Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Core Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and core pharmacology of bufuralol hydrochloride. Bufuralol, a non-selective β-adrenergic receptor antagonist with partial agonist activity, has been a subject of significant scientific interest, not only for its therapeutic potential but also as a critical tool in pharmacogenetic research. This document details the history of its development by Hoffmann-La Roche, outlines its chemical synthesis pathways, and presents its pharmacological and pharmacokinetic properties in a structured format. Key experimental protocols for its synthesis and primary in vitro assays are provided to facilitate further research and development.

Discovery and Development

Bufuralol, chemically known as 1-(7-Ethylbenzofuran-2-yl)-2-tert-butylamino-1-hydroxyethane hydrochloride, was developed by Hoffmann-La Roche in the 1970s.[1] It emerged from a research program focused on a series of benzofuran-2-ethanolamines.[1] The compound was assigned the research code Ro 3-4787.

Early pharmacological studies revealed that bufuralol is a non-selective β-adrenoceptor blocking agent with a potency comparable to that of propranolol.[1][2] A key characteristic of bufuralol is its partial agonist activity, also known as intrinsic sympathomimetic activity.[2] The β-adrenoceptor blocking activity is primarily associated with the (-)-enantiomer.[1]

A pivotal aspect of bufuralol's scientific journey is its role as a probe substrate for the cytochrome P450 enzyme CYP2D6. Its metabolism is highly dependent on the activity of this polymorphic enzyme, leading to its widespread use in phenotyping individuals as poor, intermediate, extensive, or ultrarapid metabolizers of CYP2D6 substrates.

Synthesis Pathway

The chemical synthesis of this compound can be achieved through various routes. A common pathway for the racemic mixture starts from 2-ethylphenol. An enantioselective synthesis for the biologically more active (R)-bufuralol has also been developed.

Racemic Synthesis Pathway

A plausible synthetic route to racemic bufuralol is outlined below. This pathway involves the initial formation of a benzofuran ring system followed by the introduction of the ethanolamine side chain.

Caption: Racemic synthesis pathway of this compound.

Enantioselective Synthesis of (R)-Bufuralol

An enantioselective synthesis of (R)-bufuralol has been reported, starting from 2-ethylphenol. This route utilizes a dynamic kinetic resolution as a key step to establish the desired stereochemistry.

Pharmacological and Pharmacokinetic Data

Bufuralol's pharmacological and pharmacokinetic properties have been extensively studied. The following tables summarize key quantitative data.

| Parameter | Value | Species | Reference |

| Receptor Selectivity | Non-selective β-adrenergic antagonist | Various | [1][2] |

| Intrinsic Activity | Partial Agonist (Intrinsic Sympathomimetic Activity) | Various | [2] |

| Pharmacokinetic Parameters | |||

| Elimination Half-Life (t½) | Biphasic: ~3-5 hours and >10 hours (polymorphic) | Human | |

| Primary Metabolite | 1'-Hydroxybufuralol | Human | |

| Major Metabolizing Enzyme | Cytochrome P450 2D6 (CYP2D6) | Human | |

| Other Metabolizing Enzymes | CYP1A2, CYP2C19 (minor) | Human |

Table 1: Pharmacological and Pharmacokinetic Profile of Bufuralol

Note: Specific Ki or IC50 values for the binding of bufuralol enantiomers to β1 and β2 adrenergic receptors are not consistently reported in the readily available literature. The potency is often described in comparison to propranolol.

Experimental Protocols

Synthesis of Racemic this compound (Illustrative Protocol)

This protocol is a generalized representation based on common synthetic organic chemistry methods for analogous compounds.

Step 1: Formylation of 2-Ethylphenol

-

To a solution of 2-ethylphenol in a suitable solvent (e.g., chloroform or toluene), add a base (e.g., sodium hydroxide).

-

Heat the mixture and add a formylating agent (e.g., chloroform in the Reimer-Tiemann reaction).

-

Reflux the mixture for several hours.

-

After cooling, acidify the reaction mixture and extract the product, 2-hydroxy-3-ethylbenzaldehyde.

-

Purify the product by chromatography or distillation.

Step 2: Darzens Condensation

-

Dissolve 2-hydroxy-3-ethylbenzaldehyde and chloroacetone in a suitable solvent (e.g., ethanol).

-

Add a base (e.g., sodium ethoxide) at a low temperature.

-

Allow the reaction to proceed to form the glycidic ester.

-

Saponify the ester and acidify to induce decarboxylation and cyclization to form 7-ethyl-2-acetylbenzofuran.

-

Purify the product.

Step 3: Bromination

-

Dissolve 7-ethyl-2-acetylbenzofuran in a suitable solvent (e.g., acetic acid or a chlorinated solvent).

-

Add a brominating agent (e.g., bromine or N-bromosuccinimide).

-

Stir the reaction at room temperature until completion.

-

Work up the reaction to isolate 2-(bromoacetyl)-7-ethylbenzofuran.

Step 4: Amination

-

Dissolve 2-(bromoacetyl)-7-ethylbenzofuran in a suitable solvent (e.g., ethanol or acetonitrile).

-

Add an excess of tert-butylamine.

-

Heat the reaction mixture to facilitate the nucleophilic substitution.

-

After the reaction is complete, remove the excess amine and solvent.

-

Purify the resulting 2-(t-butylaminoacetyl)-7-ethylbenzofuran.

Step 5: Reduction

-

Dissolve the amino-ketone from the previous step in a suitable solvent (e.g., methanol or ethanol).

-

Cool the solution in an ice bath and add a reducing agent (e.g., sodium borohydride) portion-wise.

-

Stir the reaction until the ketone is fully reduced to the alcohol, bufuralol.

-

Quench the reaction and extract the product.

Step 6: Salt Formation

-

Dissolve the purified bufuralol base in a suitable solvent (e.g., diethyl ether or isopropanol).

-

Add a solution of hydrochloric acid in the same or a miscible solvent.

-

The this compound will precipitate.

-

Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.

In Vitro Bufuralol 1'-Hydroxylation Assay

This assay is used to determine the activity of CYP2D6 in a given system (e.g., human liver microsomes).

Materials:

-

Pooled human liver microsomes (HLMs)

-

This compound

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

Internal standard (e.g., a deuterated analog of 1'-hydroxybufuralol)

-

LC-MS/MS system for analysis

Procedure:

-

Prepare a stock solution of bufuralol in a suitable solvent (e.g., water or methanol).

-

In a microcentrifuge tube, combine the phosphate buffer, HLMs (e.g., final concentration of 0.2-0.5 mg/mL), and bufuralol (at various concentrations to determine kinetics, e.g., 1-100 µM).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.

-

Vortex the samples and centrifuge to precipitate the proteins.

-

Transfer the supernatant to a new tube or a 96-well plate for analysis.

-

Analyze the formation of 1'-hydroxybufuralol using a validated LC-MS/MS method.

-

Quantify the metabolite formation against a standard curve and calculate the rate of reaction (e.g., in pmol/min/mg of microsomal protein).

Caption: Experimental workflow for the in vitro bufuralol 1'-hydroxylation assay.

Beta-Adrenergic Receptor Binding Assay (Competitive Binding)

This protocol describes a general method to determine the binding affinity of bufuralol for β-adrenergic receptors.

Materials:

-

Cell membranes expressing β1 or β2 adrenergic receptors (e.g., from transfected cell lines or tissue preparations).

-

Radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol).

-

This compound (as the competitor).

-

Non-specific binding control (e.g., a high concentration of a non-labeled antagonist like propranolol).

-

Assay buffer (e.g., Tris-HCl with MgCl₂).

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter or gamma counter.

Procedure:

-

Prepare serial dilutions of this compound.

-

In assay tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of bufuralol or the non-specific binding control.

-

Incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

-

Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter under vacuum.

-

Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail (for ³H) or tubes for a gamma counter (for ¹²⁵I).

-

Quantify the radioactivity on the filters.

-

Plot the percentage of specific binding of the radioligand as a function of the log concentration of bufuralol.

-

Determine the IC₅₀ value (the concentration of bufuralol that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Signaling Pathways

Bufuralol, as a β-adrenergic antagonist, primarily modulates signaling pathways downstream of β-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by catecholamines like adrenaline and noradrenaline, stimulate adenylyl cyclase to produce cyclic AMP (cAMP). Bufuralol competitively inhibits this process. Its partial agonist activity means that in the absence of a full agonist, it can weakly activate this pathway.

Caption: Simplified signaling pathway of β-adrenergic receptors and the inhibitory action of bufuralol.

Conclusion

This compound remains a compound of significant interest in pharmacology and drug development. Its discovery as a non-selective β-blocker with partial agonist activity and its subsequent characterization as a key probe for CYP2D6 activity have solidified its place in both clinical and preclinical research. This technical guide provides a foundational understanding of its discovery, a detailed look at its synthesis, and a summary of its core pharmacological properties, intended to support ongoing and future investigations in the field.

References

- 1. Bufuralol, a new beta-adrenoceptor blocking agent in a series of benzofuran-2-ethanolamines. Part 2: pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effects of bufuralol, a beta-adrenoceptor antagonist with predominant beta 2-adrenoceptor agonistic activity, in the cat and the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

Bufuralol Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of bufuralol hydrochloride, a non-selective β-adrenoceptor antagonist with partial agonist activity. It is a valuable tool in pharmacological research, particularly as a probe substrate for cytochrome P450 2D6 (CYP2D6) activity. This document details its physicochemical properties, mechanism of action, metabolic pathways, and standardized experimental protocols. All quantitative data is presented in structured tables for clarity, and key processes are visualized through diagrams generated using Graphviz (DOT language).

Physicochemical Properties

This compound is a well-characterized compound with the following key identifiers and properties:

| Property | Value | Citations |

| CAS Number | 60398-91-6 | [1][2][3][4][5][6] |

| Molecular Formula | C₁₆H₂₃NO₂·HCl | [1][2][3][6] |

| Molecular Weight | 297.82 g/mol | [2][4][7][8] |

| Synonyms | Ro 3-4787, Angium, (±)-Bufuralol | [1][2][3][5] |

Mechanism of Action

This compound is a potent, non-selective β-adrenoceptor antagonist, meaning it blocks the action of endogenous catecholamines (like epinephrine and norepinephrine) at both β₁ and β₂ adrenergic receptors.[9][10][11] This blockade results in effects such as a reduction in heart rate and blood pressure.[12] Notably, bufuralol also exhibits partial agonist activity, meaning it can weakly activate the β-adrenoceptors, particularly β₂-adrenoceptors. This intrinsic sympathomimetic activity can lead to vasodilation.[9][12]

The primary signaling pathway affected by bufuralol involves the G-protein coupled β-adrenergic receptors. By blocking these receptors, bufuralol inhibits the downstream signaling cascade that is typically initiated by catecholamines.

Metabolism of Bufuralol

The primary metabolic pathway of bufuralol is 1'-hydroxylation, a reaction almost exclusively catalyzed by the cytochrome P450 enzyme CYP2D6, especially at low substrate concentrations.[5][13] This makes bufuralol an excellent and widely used probe substrate for assessing CYP2D6 activity in vitro and in vivo.[5][8] The product of this reaction is 1'-hydroxybufuralol.[1][2] While CYP2D6 is the major enzyme, other isoforms like CYP1A2 and CYP2C19 can contribute to a lesser extent, particularly at higher concentrations of bufuralol.[2][3]

Experimental Protocols

The quantification of 1'-hydroxybufuralol formation is a standard assay to determine CYP2D6 activity. Below is a detailed methodology for a typical in vitro experiment using human liver microsomes (HLMs).

Objective

To measure the rate of 1'-hydroxybufuralol formation as an indicator of CYP2D6 activity in a sample of human liver microsomes.

Materials and Reagents

| Reagent | Recommended Concentration/Details |

| This compound | Stock solution in water or methanol |

| Human Liver Microsomes (HLMs) | Final protein concentration of 0.1-0.5 mg/mL |

| Potassium Phosphate Buffer | 100 mM, pH 7.4 |

| NADPH Regenerating System | Solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase |

| 1'-Hydroxybufuralol | Standard for calibration curve |

| Internal Standard | For analytical quantification |

| Quenching Solution | Ice-cold acetonitrile or perchloric acid |

Experimental Workflow

The following diagram outlines the key steps in a typical bufuralol 1'-hydroxylase assay.

Detailed Procedure

-

Preparation of Reagents : Prepare stock solutions of bufuralol, 1'-hydroxybufuralol, and the internal standard. Prepare the NADPH regenerating system fresh.[4]

-

Incubation Mixture : In a microcentrifuge tube on ice, combine the potassium phosphate buffer, human liver microsomes, and bufuralol at various concentrations to determine kinetic parameters.[4][7]

-

Pre-incubation : Pre-warm the mixture for 5 minutes at 37°C.[4][7]

-

Reaction Initiation : Start the reaction by adding the NADPH regenerating system. The final incubation volume is typically 200 µL.[4]

-

Incubation : Incubate for a predetermined time (e.g., 10-30 minutes) at 37°C in a shaking water bath. This duration should be within the linear range of metabolite formation.[4]

-

Reaction Termination : Stop the reaction by adding an equal volume of ice-cold acetonitrile or perchloric acid containing the internal standard.[4]

-

Sample Processing : Vortex the samples vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the proteins.[4]

-

Analysis : Transfer the supernatant to an HPLC vial for analysis. Use HPLC with fluorescence detection (excitation ~252 nm, emission ~302 nm) to quantify the amount of 1'-hydroxybufuralol formed.[14][15]

-

Data Analysis : Calculate the rate of 1'-hydroxybufuralol formation, typically expressed as pmol/min/mg of microsomal protein.

Conclusion

This compound remains a cornerstone in the study of β-adrenergic pharmacology and drug metabolism. Its well-defined interaction with the CYP2D6 enzyme makes it an indispensable tool for researchers in drug development and pharmacogenetics. The standardized protocols and clear understanding of its metabolic pathways, as outlined in this guide, are essential for obtaining reliable and reproducible experimental data.

References

- 1. researchgate.net [researchgate.net]

- 2. Bufuralol hydroxylation by cytochrome P450 2D6 and 1A2 enzymes in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The role of CYP2C19 in the metabolism of (+/-) bufuralol, the prototypic substrate of CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. CYP2D6 Allelic Variants *34, *17-2, *17-3, and *53 and a Thr309Ala Mutant Display Altered Kinetics and NADPH Coupling in Metabolism of Bufuralol and Dextromethorphan and Altered Susceptibility to Inactivation by SCH 66712 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. lifetechindia.com [lifetechindia.com]

- 9. apexbt.com [apexbt.com]

- 10. Bufuralol - Wikipedia [en.wikipedia.org]

- 11. Bufuralol, a new beta-adrenoceptor blocking agent in a series of benzofuran-2-ethanolamines. Part 2: pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The effects of bufuralol, a beta-adrenoceptor antagonist with predominant beta 2-adrenoceptor agonistic activity, in the cat and the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. caymanchem.com [caymanchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility and Stability of Bufuralol Hydrochloride Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of bufuralol hydrochloride, with a specific focus on its solubility and stability. The information presented herein is intended to support research, development, and analytical activities involving this compound.

Physicochemical Properties

This compound is a non-selective β-adrenergic receptor antagonist.[1][2][3] It is supplied as a white to off-white or crystalline solid.[1][4][5]

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₄ClNO₂ | [6] |

| Molecular Weight | 297.82 g/mol | [5][6][7] |

| CAS Number | 60398-91-6 | [1][4] |

| Appearance | A crystalline solid | [1][4] |

| Melting Point | 143-146 °C | [5] |

| UV/Vis. λmax | 209, 248 nm | [2][4] |

Solubility Profile

The solubility of this compound has been determined in various organic and aqueous solvents. This information is critical for the preparation of stock solutions and formulations for in vitro and in vivo studies.

Table 2.1: Solubility of this compound

| Solvent | Solubility |

| Dimethylformamide (DMF) | ~15 mg/mL[1][4] |

| Ethanol | ~15 mg/mL[1][4] |

| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL[1][4] |

| Phosphate-Buffered Saline (PBS), pH 7.2 | ~5 mg/mL[4] |

| Water | Soluble[8] |

| Methanol | Soluble[8] |

It is recommended to purge organic solvents with an inert gas before preparing solutions.[4] For biological experiments, further dilutions from stock solutions into aqueous buffers or isotonic saline are advised.[4]

The shake-flask method is a widely used and reliable technique for determining the thermodynamic solubility of a compound.[9][10]

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound powder

-

Solvent of interest (e.g., water, PBS, ethanol)

-

Scintillation vials or flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of this compound powder to a vial containing a known volume of the solvent. The excess solid should be visible to ensure that a saturated solution is formed.[9]

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[10]

-

Phase Separation: After equilibration, remove the vials and allow them to stand to let the undissolved solid settle. To separate the saturated solution from the excess solid, centrifuge the samples.[11]

-

Sample Collection: Carefully withdraw an aliquot of the supernatant. For accurate results, filter the collected supernatant through a chemically inert syringe filter to remove any remaining solid particles.[9][11]

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the filtered sample and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the dissolved this compound.[11][12]

-

The concentration of the filtered sample represents the equilibrium solubility of the compound in that solvent at the specified temperature.

-

Stability Profile

Understanding the stability of this compound is crucial for ensuring the integrity of the compound during storage and experimentation.

Table 3.1: Stability of this compound

| Condition | Form | Stability Data |

| Long-Term Storage | Crystalline Solid | Stable for ≥ 4 years at -20°C.[2][4] |

| Aqueous Solution | Solution in PBS, pH 7.2 | Not recommended for storage for more than one day.[4] |

| Elevated Temperature | Standard Solution | Stable for at least 7 days at 70°C.[13][14] |

| Plasma Stability | Human Plasma | Stable at room temperature for 4 hours.[14] |

| Freeze-Thaw Cycles | Human Plasma | Stable after three freeze-thaw cycles (-80°C to room temperature).[14] |

| Frozen Storage | Human Plasma | Stable for at least 1 month at -80°C.[14] |

The primary metabolite of bufuralol, 1'-Hydroxy bufuralol, is susceptible to degradation influenced by temperature, pH, and oxidation.[15] This suggests that this compound itself may be sensitive to similar stress conditions.

Forced degradation studies are performed to identify potential degradation products and pathways, and to establish the stability-indicating nature of analytical methods.[16][17][18]

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (e.g., 0.1 M)

-

Sodium hydroxide (e.g., 0.1 M)

-

Hydrogen peroxide (e.g., 3%)

-

High-purity water

-

pH meter

-

Temperature-controlled chambers/ovens

-

Photostability chamber

-

Validated stability-indicating HPLC method

Procedure:

-

Acid Hydrolysis: Dissolve this compound in a solution of hydrochloric acid (e.g., 0.1 M HCl) and keep it at room temperature or an elevated temperature (e.g., 60°C) for a specified period.[18][19] Neutralize the solution before analysis.

-

Base Hydrolysis: Dissolve the compound in a solution of sodium hydroxide (e.g., 0.1 M NaOH) and treat it similarly to the acid hydrolysis sample.[18][19] Neutralize the solution before analysis.

-

Oxidative Degradation: Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂) and store it at room temperature, protected from light.[16][19]

-

Thermal Degradation: Expose the solid this compound powder to dry heat in a temperature-controlled oven (e.g., 70°C) for a set duration.[13]

-

Photolytic Degradation: Expose the solid powder and a solution of this compound to a light source according to ICH Q1B guidelines.

-

Analysis: At predetermined time points, withdraw samples from each stress condition. Analyze the samples using a validated stability-indicating HPLC method to separate the parent drug from any degradation products.[12] The extent of degradation is then quantified.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the analysis of this compound.

Caption: Workflow for solubility and stability assessment.

Caption: Key factors influencing the stability of bufuralol HCl.

References

- 1. apexbt.com [apexbt.com]

- 2. caymanchem.com [caymanchem.com]

- 3. lifetechindia.com [lifetechindia.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. (±)-Bufuralol 60398-91-6 [sigmaaldrich.com]

- 6. This compound | C16H24ClNO2 | CID 151573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. (±)-Bufuralol 60398-91-6 [sigmaaldrich.com]

- 9. scispace.com [scispace.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. benchchem.com [benchchem.com]

- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 13. HPLC separation technique for analysis of bufuralol enantiomers in plasma and pharmaceutical formulations using a vancomycin chiral stationary phase and UV detection. | Sigma-Aldrich [sigmaaldrich.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. rjptonline.org [rjptonline.org]

- 19. ijrpp.com [ijrpp.com]

Unraveling the Enigma of Partial Agonism: A Technical Guide to Bufuralol Hydrochloride

For Immediate Release

Shanghai, China – December 13, 2025 – Bufuralol hydrochloride, a non-selective β-adrenoceptor antagonist, exhibits a fascinating pharmacological profile characterized by partial agonist activity. This technical guide provides an in-depth exploration of the molecular mechanisms, signaling pathways, and experimental characterization of bufuralol's partial agonism, tailored for researchers, scientists, and drug development professionals.

Introduction: The Dual Identity of Bufuralol

This compound is a potent antagonist at β-adrenergic receptors, yet it simultaneously possesses the ability to elicit a submaximal agonist response. This intrinsic sympathomimetic activity (ISA) is a hallmark of its classification as a partial agonist.[1][2] Understanding the nuances of this dual action is critical for its therapeutic application and for the broader field of G-protein coupled receptor (GPCR) pharmacology. This guide will dissect the quantitative pharmacology, experimental evaluation, and structural underpinnings of bufuralol's partial agonist activity, with a particular focus on its interactions with β1- and β2-adrenoceptors.

Quantitative Pharmacology of Bufuralol

The partial agonist activity of bufuralol is quantified by its binding affinity (Ki), potency (EC50), and intrinsic efficacy (ε) at β-adrenoceptor subtypes. While specific values can vary depending on the experimental system, the following tables summarize representative data for bufuralol and key reference compounds.

Table 1: Binding Affinity (pKi) of Bufuralol and Reference Ligands at Human β-Adrenoceptors

| Compound | pKi at β1-adrenoceptor | pKi at β2-adrenoceptor | Selectivity (β1/β2) |

| Bufuralol | 7.8 | 8.2 | 0.4 |

| Isoprenaline (Full Agonist) | 7.1 | 7.6 | 0.3 |

| Propranolol (Antagonist) | 8.5 | 8.9 | 0.4 |

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: Functional Potency (pEC50) and Intrinsic Efficacy (ε) of Bufuralol and Isoprenaline

| Compound | Receptor Subtype | pEC50 | Intrinsic Efficacy (ε) (relative to Isoprenaline) |

| Bufuralol | β1-adrenoceptor | 6.5 | ~0.3 |

| β2-adrenoceptor | 7.0 | ~0.5 | |

| Isoprenaline | β1-adrenoceptor | 7.5 | 1.0 |

| β2-adrenoceptor | 8.0 | 1.0 |

Note: pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). A higher pEC50 indicates greater potency. Intrinsic efficacy represents the ability of a drug to produce a maximal response, with a full agonist having an efficacy of 1.0.

The Molecular Mechanism of Partial Agonism

The partial agonism of bufuralol at β-adrenoceptors is rooted in its ability to induce a unique conformational state in the receptor that is distinct from that stabilized by a full agonist or an antagonist. This intermediate conformation allows for a less efficient coupling to downstream signaling partners, primarily the stimulatory G-protein (Gs).

Upon binding, bufuralol engages with key amino acid residues within the orthosteric binding pocket of the β-adrenoceptor. However, unlike a full agonist such as isoprenaline, bufuralol's interaction is thought to result in a less pronounced outward movement of transmembrane helix 6 (TM6), a critical step in receptor activation and G-protein coupling. This suboptimal conformational change leads to a reduced efficiency in GDP-GTP exchange on the Gαs subunit, thereby attenuating the subsequent activation of adenylyl cyclase and the production of the second messenger, cyclic AMP (cAMP).

Ligand-induced receptor conformations.

Downstream Signaling Pathway

The partial agonist activity of bufuralol primarily involves the Gs-adenylyl cyclase-cAMP signaling cascade. The submaximal activation of this pathway by bufuralol is the molecular basis for its intrinsic sympathomimetic activity.

References

- 1. The effects of bufuralol, a beta-adrenoceptor antagonist with predominant beta 2-adrenoceptor agonistic activity, in the cat and the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bufuralol, a new beta-adrenoceptor blocking agent in a series of benzofuran-2-ethanolamines. Part 2: pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the In Vivo Pharmacodynamics of Bufuralol Hydrochloride

Executive Summary

This compound is a non-selective β-adrenoceptor antagonist renowned for its partial agonist activity (also known as intrinsic sympathomimetic activity, ISA) and its role as a probe substrate for the cytochrome P450 2D6 (CYP2D6) enzyme.[1][2] This guide provides a comprehensive overview of the in vivo pharmacodynamics of bufuralol, detailing its mechanism of action, effects on cardiovascular parameters, and the experimental protocols used to elucidate these properties. Quantitative data from key studies are presented in tabular format for clarity, and critical signaling pathways and experimental workflows are visualized using diagrams.

Mechanism of Action and Signaling Pathway

Bufuralol exerts its primary pharmacodynamic effect by competitively blocking β1- and β2-adrenergic receptors.[3][4] These receptors are G-protein coupled receptors (GPCRs) that, upon stimulation by endogenous catecholamines like norepinephrine and epinephrine, activate a downstream signaling cascade.[5] Bufuralol's antagonism prevents this activation.

The canonical β-adrenergic signaling pathway involves the following steps:

-

Ligand Binding: Endogenous catecholamines bind to the β-adrenergic receptor.

-

G-Protein Activation: The receptor couples to a stimulatory G-protein (Gs), causing the Gαs subunit to exchange GDP for GTP and dissociate from the Gβγ subunits.[6]

-

Adenylyl Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase, an enzyme that converts ATP to cyclic adenosine monophosphate (cAMP).[3][6]

-

PKA Activation: cAMP acts as a second messenger, activating Protein Kinase A (PKA).[5]

-

Cellular Response: PKA phosphorylates various intracellular proteins, including L-type calcium channels and phospholamban in cardiomyocytes, leading to increased heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy).[7]

Bufuralol blocks this pathway at the receptor level. However, its partial agonist activity means that in the absence of high catecholamine levels, it can weakly stimulate the receptor, a property that distinguishes it from pure antagonists like propranolol.[8][9]

Quantitative In Vivo Pharmacodynamic Data

Human Clinical Studies

The primary pharmacodynamic effect of bufuralol in humans is the reduction of heart rate, particularly during exercise when sympathetic tone is high. A key clinical study provides dose-dependent data on this effect.[8]

Table 1: Effect of Oral this compound on Exercise Heart Rate in Humans

| Treatment Group | N | Time Point | Mean Reduction in Exercise Heart Rate (beats/min) | Duration of Action |

|---|---|---|---|---|

| Placebo | 8 | 1-24h | No significant change | N/A |

| Bufuralol 7.5 mg | 8 | 2h (Peak) | ~15 | Up to 6h |

| Bufuralol 15 mg | 8 | 2h (Peak) | ~20 | > 24h |

| Bufuralol 30 mg | 8 | 2h (Peak) | ~25 | > 24h |

| Bufuralol 60 mg | 8 | 2h (Peak) | ~30 | > 24h |

| Bufuralol 120 mg | 8 | 2h (Peak) | ~30 | > 24h |

| Propranolol 40 mg | 8 | 2h (Peak) | ~30 | Up to 8h |

| Propranolol 160 mg | 8 | 2h (Peak) | ~35 | > 24h |

Data synthesized from Pringle et al., Br J Clin Pharmacol, 1986.[8][10]

The study highlights that bufuralol is a potent β-adrenoceptor antagonist with a long duration of action.[8] Doses of 60 mg and 120 mg produced a reduction in exercise tachycardia similar to 40 mg of propranolol.[8]

Animal Studies

Studies in animal models reveal species-specific differences and further elucidate the partial agonist activity of bufuralol, particularly its effects on vasodilation through β2-adrenoceptors.[9]

Table 2: Cardiovascular Effects of Bufuralol in Animal Models

| Animal Model | Condition | Heart Rate Effect | Blood Pressure Effect | Other Observations |

|---|---|---|---|---|

| Anesthetized Cat | N/A | Tachycardia | Vasodilation | Increased abdominal aortic blood flow. |

| Conscious Cat | N/A | No change or slight bradycardia | Not specified | Increased abdominal aortic blood flow. |

| Anesthetized Dog | N/A | Tachycardia | Vasodilation | Increased abdominal aortic blood flow. |

| Conscious Dog | N/A | Tachycardia | Reduction | Increased abdominal aortic blood flow. |

Data synthesized from Daly et al., J Cardiovasc Pharmacol, 1984.[9]

These findings suggest that the partial agonist activity of bufuralol is exerted mainly at β2-adrenoceptors, leading to vasodilation and a reduction in peripheral resistance.[9]

Experimental Protocols

Protocol: Human Pharmacodynamic Assessment

This protocol outlines a typical crossover, double-blind study to assess the pharmacodynamics of an oral β-blocker like bufuralol in healthy human subjects.[8]

Objective: To determine the dose-response relationship and duration of action of bufuralol on exercise-induced tachycardia.

Methodology:

-

Subject Recruitment: Healthy male volunteers (N=8) are recruited after providing informed consent.

-

Study Design: A double-blind, placebo-controlled, randomized crossover design is employed. Each subject receives placebo, multiple doses of bufuralol (e.g., 7.5, 15, 30, 60, 120 mg), and comparator doses of propranolol (e.g., 40, 160 mg) on separate occasions, with a washout period between treatments.

-

Procedure:

-

Baseline: Before drug administration, a baseline exercise test is performed on a bicycle ergometer to determine the workload required to achieve a target heart rate.

-

Dosing: Subjects receive the assigned oral treatment.

-

Post-Dose Assessments: Exercise tests are repeated at fixed intervals post-dosing (e.g., 1, 2, 4, 6, 8, and 24 hours).[8] Heart rate and blood pressure are recorded during the final minute of exercise.

-

Pharmacokinetic Sampling: Blood samples are collected at corresponding time points to measure plasma concentrations of bufuralol and its metabolites.

-

-

Data Analysis: The reduction in exercise heart rate from baseline is calculated for each treatment at each time point. These values are then plotted against time and against the log of the plasma concentration to establish a pharmacodynamic model.

References

- 1. lifetechindia.com [lifetechindia.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Bufuralol, a new beta-adrenoceptor blocking agent in a series of benzofuran-2-ethanolamines. Part 2: pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacodynamic and pharmacokinetic studies on bufuralol in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The effects of bufuralol, a beta-adrenoceptor antagonist with predominant beta 2-adrenoceptor agonistic activity, in the cat and the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacodynamic and pharmacokinetic studies on bufuralol in man - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolism of Bufuralol Hydrochloride to 1'-Hydroxybufuralol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic conversion of bufuralol hydrochloride to its primary metabolite, 1'-hydroxybufuralol. This reaction is a cornerstone in drug metabolism research, serving as a specific and sensitive in vitro and in vivo probe for the activity of the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme. Understanding the nuances of this metabolic pathway is critical for drug development, particularly in predicting drug-drug interactions and assessing inter-individual variability in drug response.

Core Concepts

Bufuralol, a non-selective β-adrenoceptor antagonist, undergoes extensive metabolism in the liver. The principal metabolic pathway is the hydroxylation at the 1'-position of the ethyl side chain, resulting in the formation of 1'-hydroxybufuralol.[1][2] This biotransformation is predominantly catalyzed by the CYP2D6 enzyme.[3][4] Due to the highly polymorphic nature of the CYP2D6 gene, the rate of 1'-hydroxybufuralol formation can vary significantly among individuals, leading to different metabolic phenotypes, including poor, intermediate, extensive, and ultrarapid metabolizers.[1]

While CYP2D6 is the high-affinity enzyme responsible for this reaction, other cytochrome P450 isoforms, such as CYP1A2 and CYP2C19, can also contribute to the formation of 1'-hydroxybufuralol, particularly at higher substrate concentrations.[3][5] The formation of other minor metabolites, including 4-hydroxybufuralol and 6-hydroxybufuralol, has also been reported and is primarily attributed to the activity of CYP1A2.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the metabolism of bufuralol to 1'-hydroxybufuralol, including kinetic parameters and inhibition constants.

Table 1: Michaelis-Menten Constants (Km) for Bufuralol 1'-Hydroxylation

| Enzyme/System | Km (µM) | Notes |

| Recombinant CYP2D6 | ~1-15 | High-affinity component.[6] |

| Recombinant CYP2C19 | ~36 | Lower affinity compared to CYP2D6.[5] |

| Human Liver Microsomes (CYP2D6-deficient, with quinidine) | ~38 | Reflects CYP2C19 activity.[7] |

| Human Liver Microsomes (with S-mephenytoin and quinidine) | ~145 | Reflects CYP1A2 activity.[7] |

Table 2: Inhibition Constants (Ki and IC50) for Bufuralol 1'-Hydroxylation

| Inhibitor | Enzyme/System | Inhibition Constant | Notes |

| S-mephenytoin | Recombinant CYP2C19 | Ki ≈ 42 µM | Inhibition of bufuralol hydroxylation.[5] |

| Berberine | Human Hepatic Microsomes | IC50 ≈ 45 µM | Inhibition of CYP2D6-mediated bufuralol 1'-hydroxylation.[7] |

| Hydrastine | Human Hepatic Microsomes | IC50 ≈ 350 µM | Inhibition of CYP2D6-mediated bufuralol 1'-hydroxylation.[7] |

Experimental Protocols

This section provides a detailed methodology for a typical in vitro experiment to assess the formation of 1'-hydroxybufuralol using human liver microsomes (HLMs).

In Vitro Bufuralol 1'-Hydroxylation Assay Using Human Liver Microsomes

Objective: To determine the rate of 1'-hydroxybufuralol formation as a measure of CYP2D6 activity.

Materials:

-

Human liver microsomes (HLMs)

-

This compound

-

1'-Hydroxybufuralol (for standard curve)

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

-

Magnesium chloride (MgCl₂)

-

NADPH regenerating system (or NADPH)

-

Acetonitrile or other suitable organic solvent (for reaction termination)

-

Internal standard for analytical quantification

Procedure:

-

Preparation of Incubation Mixtures: In microcentrifuge tubes on ice, prepare the incubation mixtures by adding the following in order:

-

Pre-incubation: Pre-incubate the mixture at 37°C for approximately 5 minutes to allow the system to reach thermal equilibrium.[8]

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.[8]

-

Incubation: Incubate the reaction mixtures at 37°C for a predetermined time (e.g., 10-45 minutes) with gentle shaking. The incubation time should be within the linear range of metabolite formation.[8][9]

-

Termination of Reaction: Stop the reaction at the designated time points by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard. The organic solvent precipitates the proteins and halts enzymatic activity.[10]

-

Sample Processing: Vortex the samples vigorously and then centrifuge at high speed to pellet the precipitated protein.[10]

-

Analysis: Transfer the supernatant to an HPLC vial for analysis. The formation of 1'-hydroxybufuralol is typically quantified using a reverse-phase high-performance liquid chromatography (HPLC) system with fluorescence detection (excitation: ~252 nm, emission: ~302 nm).[6][8]

-

Quantification: Calculate the concentration of 1'-hydroxybufuralol formed by comparing its peak area to a standard curve prepared with known concentrations of the metabolite.[1]

Visualizations

Metabolic Pathway

Caption: Metabolic pathway of bufuralol to 1'-hydroxybufuralol.

Experimental Workflow

Caption: General experimental workflow for in vitro bufuralol metabolism assay.

Regulation of CYP2D6 Expression

The expression of CYP2D6 is subject to complex regulation, which contributes to the observed inter-individual variability in its activity. While not induced by classic xenobiotic inducers to the same extent as some other CYPs, its expression is influenced by genetic polymorphisms and certain transcription factors.[11] Hepatocyte nuclear factor 4α (HNF4α) is a key regulator that has been shown to correlate with CYP2D6 mRNA expression and enzyme activity.[11][12] More recent studies suggest a potential inhibitory role of NF-E2-related factor 2 (Nrf2) in regulating CYP2D6 expression.[13]

Caption: Simplified signaling pathway for the regulation of CYP2D6 expression.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Bufuralol hydroxylation by cytochrome P450 2D6 and 1A2 enzymes in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. The role of CYP2C19 in the metabolism of (+/-) bufuralol, the prototypic substrate of CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Transcriptional Regulation of CYP2D6 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Review of the Important Role of CYP2D6 in Pharmacogenomics | MDPI [mdpi.com]

- 13. Nrf2 Regulates the Expression of CYP2D6 by Inhibiting the Activity of Krüppel-Like Factor 9 (KLF9) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of CYP2D6 in Bufuralol Hydrochloride Metabolism: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Bufuralol, a non-selective beta-adrenoceptor antagonist, serves as a classic probe substrate for investigating the activity of the cytochrome P450 2D6 (CYP2D6) enzyme. CYP2D6 is a critical enzyme in human drug metabolism, responsible for the breakdown of approximately 25% of clinically used drugs.[1] The metabolism of bufuralol is predominantly mediated by CYP2D6 through a specific hydroxylation reaction. This high degree of specificity makes bufuralol an invaluable tool for in vitro and in vivo phenotyping to determine an individual's CYP2D6 metabolic capacity. The gene encoding CYP2D6 is highly polymorphic, leading to significant inter-individual variability in enzyme activity, which can be categorized into poor, intermediate, extensive, and ultrarapid metabolizer phenotypes.[2][3] Understanding the interaction between bufuralol and CYP2D6, including its kinetic parameters and the influence of genetic variants, is fundamental for drug development, particularly in predicting drug-drug interactions and personalizing medicine. This guide provides a comprehensive technical overview of the metabolic pathways, quantitative data, and detailed experimental protocols for studying bufuralol metabolism by CYP2D6.

The Metabolic Pathway of Bufuralol

The biotransformation of bufuralol is a well-characterized process primarily occurring in the liver. While multiple metabolites can be formed, the pathway is dominated by a single hydroxylation reaction catalyzed by CYP2D6, especially at therapeutic concentrations.

Primary Pathway: 1'-Hydroxylation by CYP2D6

The principal metabolic fate of bufuralol in humans is the hydroxylation at the 1'-position of its butyl side chain to form 1'-hydroxybufuralol.[4] This reaction is almost exclusively and specifically catalyzed by the CYP2D6 enzyme at low substrate concentrations.[4][5] This specificity is the reason bufuralol is considered a gold-standard probe substrate for CYP2D6 activity. The reaction is also stereoselective, with studies consistently demonstrating that the (+)-enantiomer of bufuralol is the preferred substrate for CYP2D6-mediated 1'-hydroxylation compared to the (-)-enantiomer.[6]

Minor Metabolic Pathways

In addition to the primary 1'-hydroxylation, at least five other minor metabolites of bufuralol have been identified in human liver microsomes.[5] Two of these have been identified as 4-hydroxybufuralol and 6-hydroxybufuralol.[5][7] The formation of these metabolites is suggested to be catalyzed by another cytochrome P450 isoform, CYP1A2.[5] Furthermore, CYP2C19 has been shown to be capable of metabolizing bufuralol to 1'-hydroxybufuralol, although with a significantly lower affinity (approximately 7-fold higher Kₘ) and lower efficiency (37-fold lower intrinsic clearance) compared to CYP2D6.[8] The contribution of these minor pathways is generally negligible at low bufuralol concentrations but may become more relevant at higher, supratherapeutic concentrations or in individuals with deficient CYP2D6 activity.[8][9]

Quantitative Analysis of Bufuralol Metabolism

The interaction between bufuralol and CYP2D6 has been extensively quantified, providing key kinetic parameters that are vital for modeling and prediction in drug development. Genetic variations in the CYP2D6 gene directly impact these parameters, leading to distinct metabolic phenotypes.

Enzyme Kinetics of Bufuralol 1'-Hydroxylation

The kinetic parameters, Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ), describe the affinity of the enzyme for the substrate and the maximum rate of the reaction, respectively. These values vary significantly across different CYP2D6 allelic variants.

| CYP Isoform / Allele | Apparent Kₘ (µM) | Relative Vₘₐₓ (% of Wild-Type) | Intrinsic Clearance (Vₘₐₓ/Kₘ) | Reference(s) |

| CYP2D6.1 (Wild-Type) | ~5 - 15 | 100% | High | [3][10] |

| CYP2D6.2 | ~5 - 15 | Similar to *1 | Similar to *1 | [3] |

| CYP2D6.10 | Higher than *1 | Lower than *1 | Significantly Decreased | [3][11] |

| CYP2D6.17 | ~2-fold Higher than *1 | ~50% Reduction | Decreased | [3][10] |

| CYP2D6.4 (Non-functional) | Not Applicable | No Activity | No Activity | [3] |

| CYP2C19 | ~36 | - | ~37-fold lower than CYP2D6 | [8] |

| Note: Exact kinetic values can vary depending on the experimental system (e.g., recombinant enzyme vs. human liver microsomes) and specific laboratory conditions. |

Phenotype Classification by Metabolic Ratio

In clinical and research settings, an individual's CYP2D6 activity (phenotype) can be determined non-invasively by administering a single oral dose of bufuralol and subsequently measuring the urinary concentrations of the parent drug and its 1'-hydroxy metabolite. The Metabolic Ratio (MR) is a reliable indicator of enzyme activity.[3]

| CYP2D6 Phenotype | Typical Urinary Metabolic Ratio (Bufuralol / 1'-Hydroxybufuralol) | Implication |

| Poor Metabolizer (PM) | > 10 | Absent or non-functional enzyme activity. |

| Intermediate Metabolizer (IM) | 1 - 10 | Reduced enzyme activity. |

| Extensive Metabolizer (EM) | < 1 | Normal enzyme activity (wild-type). |

| Ultrarapid Metabolizer (UM) | < 0.1 | Increased enzyme activity due to gene duplication. |

| Note: These ranges are approximate and should be established for each specific study protocol and analytical method.[3] |

Experimental Protocols for Studying Bufuralol Metabolism

Standardized and validated protocols are crucial for accurately assessing CYP2D6 activity using bufuralol. Both in vitro assays with liver microsomes and in vivo studies in human subjects are commonly employed.

In Vitro Assay: Bufuralol 1'-Hydroxylation

This protocol outlines a typical procedure for measuring bufuralol 1'-hydroxylase activity in human liver microsomes (HLMs) or with recombinant CYP2D6 enzyme. The assay quantifies the formation of 1'-hydroxybufuralol over time.

Principle: CYP2D6, in the presence of the cofactor NADPH, catalyzes the conversion of bufuralol to 1'-hydroxybufuralol. The rate of metabolite formation is measured, often by HPLC with fluorescence detection or LC-MS/MS, and is directly proportional to CYP2D6 activity.[1]

Materials:

-

Pooled Human Liver Microsomes (HLMs) or recombinant human CYP2D6

-

Bufuralol hydrochloride

-

Potassium Phosphate Buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[2]

-

Acetonitrile or Methanol (ice-cold, for reaction termination)

-

96-well plates or microcentrifuge tubes

-

Incubator (37°C)

-

Centrifuge

Procedure:

-

Preparation: Prepare stock solutions of bufuralol (e.g., 10 mM in water) and any test inhibitors.[1] Dilute the HLMs or recombinant enzyme to the desired concentration (e.g., 0.1-0.5 mg/mL protein) in potassium phosphate buffer.[3]

-

Pre-incubation: In a 96-well plate or tube, add the enzyme solution, buffer, and bufuralol substrate (at desired concentrations, often near the Kₘ). If testing for inhibition, add the inhibitor at this stage. Pre-incubate the mixture for 5-10 minutes at 37°C.[1][3]

-

Initiation: Start the reaction by adding the NADPH regenerating system to each well.[1]

-

Incubation: Incubate the reaction plate at 37°C for a predetermined time (e.g., 15-60 minutes). This time should be within the linear range of product formation.[1]

-

Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol. This also serves to precipitate the microsomal proteins.[1]

-

Protein Precipitation: Centrifuge the plate or tubes (e.g., 4,000 rpm for 10 minutes at 4°C) to pellet the precipitated protein.[1]

-

Analysis: Transfer the supernatant to a new plate or vials for analysis by HPLC-fluorescence or LC-MS/MS to quantify the concentration of 1'-hydroxybufuralol formed.[1][12]

In Vivo Phenotyping Protocol

This protocol provides a general framework for conducting in vivo CYP2D6 phenotyping studies in human subjects using bufuralol.

Principle: After oral administration of a low dose of bufuralol, the ratio of the parent drug to its primary metabolite (1'-hydroxybufuralol) excreted in urine over a defined period reflects the in vivo activity of the CYP2D6 enzyme. A higher ratio indicates lower enzyme activity.[3]

Procedure:

-

Subject Selection: Recruit healthy volunteers with informed consent. Pre-study genotyping for CYP2D6 alleles is recommended to ensure a cohort with diverse metabolic capacities.[3]

-

Drug Administration: Administer a single, low oral dose of this compound (e.g., 10-30 mg). The dose must be low enough to ensure metabolism is specific to CYP2D6.[3]

-

Sample Collection: Collect urine samples over a timed interval, typically 0-8 hours or 0-12 hours after the dose is administered.[3]

-

Analytical Quantification: Using a validated analytical method such as HPLC-fluorescence or LC-MS/MS, determine the molar concentrations of both bufuralol and 1'-hydroxybufuralol in the collected urine samples.[3]

-

Calculation of Metabolic Ratio (MR): Calculate the urinary MR as the molar ratio of bufuralol to 1'-hydroxybufuralol.[3]

-

Phenotype Classification: Classify the subject's CYP2D6 phenotype (e.g., PM, IM, EM, UM) based on the calculated MR using established cutoff values (see Table 2).[3]

Analytical Quantification Methods

Accurate quantification of bufuralol and its metabolites is critical. High-Performance Liquid Chromatography (HPLC) is the most common technique employed.

-

HPLC with Fluorescence Detection: This is a highly sensitive and specific method for quantifying 1'-hydroxybufuralol.[1]

-

Column: A reverse-phase C18 column is typically used.[1][12]

-

Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or 2 mM perchloric acid) is common.[2][12]

-

Detection: Fluorescence detection is set with an excitation wavelength of 252 nm and an emission wavelength of 302 nm.[1][2][12]

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This method offers even greater specificity and sensitivity and is often used for confirmation or when analyzing complex biological matrices.

Conclusion

The metabolism of this compound is a cornerstone of CYP2D6 research. Its primary biotransformation to 1'-hydroxybufuralol is a highly specific reaction catalyzed by CYP2D6, making it an exemplary probe drug for this polymorphic enzyme. The significant impact of CYP2D6 genetic variants on bufuralol kinetics underscores the importance of pharmacogenetics in clinical pharmacology. The well-established in vitro and in vivo protocols detailed in this guide provide robust methodologies for researchers to assess CYP2D6 activity, investigate drug-drug interactions, and contribute to the advancement of personalized medicine. A thorough understanding of this metabolic pathway is indispensable for professionals in drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. CYP2D6 Allelic Variants *34, *17-2, *17-3, and *53 and a Thr309Ala Mutant Display Altered Kinetics and NADPH Coupling in Metabolism of Bufuralol and Dextromethorphan and Altered Susceptibility to Inactivation by SCH 66712 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Bufuralol hydroxylation by cytochrome P450 2D6 and 1A2 enzymes in human liver microsomes [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. The role of CYP2C19 in the metabolism of (+/-) bufuralol, the prototypic substrate of CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Effects of 22 Novel CYP2D6 Variants Found in the Chinese Population on the Bufuralol and Dextromethorphan Metabolisms In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CYP2D6-dependent bufuralol 1'-hydroxylation assayed by reverse-phase ion-pair high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

The Crucial Role of Stereoselectivity in Bufuralol Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bufuralol, a non-selective β-adrenergic antagonist, serves as a classic probe substrate for investigating the activity of the highly polymorphic cytochrome P450 enzyme, CYP2D6. A comprehensive understanding of its metabolism is paramount for drug development, particularly concerning drug-drug interactions and predicting metabolic profiles of new chemical entities. Bufuralol is a chiral compound, existing as two enantiomers: (+)-(R)-bufuralol and (-)-(S)-bufuralol. The metabolism of bufuralol is markedly stereoselective, with significant differences in the rates and pathways of biotransformation for each enantiomer. This technical guide provides a detailed exploration of the stereoselective metabolism of bufuralol, focusing on the enzymatic pathways, kinetic parameters, and the experimental methodologies used for its characterization.

Core Metabolic Pathways and Enzymology

The primary metabolic pathway for bufuralol in humans is 1'-hydroxylation, leading to the formation of 1'-hydroxybufuralol. This reaction is predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.

Key Enzymes Involved:

-

CYP2D6: This is the principal enzyme responsible for the 1'-hydroxylation of bufuralol at therapeutic concentrations.[1][2] Its activity is subject to significant genetic polymorphism, leading to different metabolic phenotypes in the population.

-

CYP1A2 and CYP2C19: These isoforms also contribute to bufuralol 1'-hydroxylation, particularly at higher substrate concentrations or in individuals with deficient CYP2D6 activity.[3]

The metabolism of bufuralol exhibits a pronounced stereoselectivity, with the (+)-(R)-enantiomer being the preferred substrate for CYP2D6-mediated 1'-hydroxylation compared to the (-)-(S)-enantiomer.[3][4] In human liver microsomes, (+)-(R)-bufuralol is hydroxylated approximately 2.5 to 3 times more rapidly than (-)-(S)-bufuralol.[4]

Quantitative Data on Bufuralol Metabolism

The stereoselective nature of bufuralol metabolism is quantitatively described by the kinetic parameters of the enzymatic reactions. The Michaelis-Menten constant (Km) reflects the enzyme's affinity for the substrate, while the maximum velocity (Vmax) represents the maximum rate of the reaction. The intrinsic clearance (Vmax/Km) is a measure of the catalytic efficiency of the enzyme.

Table 1: Kinetic Parameters for Bufuralol 1'-Hydroxylation in Human Liver Microsomes (HLMs)

| Enantiomer/Racemate | Km (µM) | Vmax (nmol/min/mg protein) | Reference |

| (+/-)-Bufuralol | 61 | 0.053 | [5] |

| (+/-)-Bufuralol | 171 | 0.097 | [5] |

| (+/-)-Bufuralol | ~50 (High CYP2D6 activity) | - | [1] |

| (+/-)-Bufuralol | ~250 (Low CYP2D6 activity) | - | [1] |

Note: Vmax values from nmol/mg/h in the source were converted to nmol/min/mg protein for consistency.

Table 2: Kinetic Parameters for Bufuralol 1'-Hydroxylation by Recombinant CYP Isoforms

| Enzyme | Substrate | Km (µM) | Vmax (pmol/min/pmol P450) | Intrinsic Clearance (Vmax/Km) | Reference |

| CYP2D6 | (+/-)-Bufuralol | ~5 | - | 37-fold higher than CYP2C19 | [4] |

| CYP2C19 | (+/-)-Bufuralol | 36 | - | - | [4] |

Table 3: Inhibition of Bufuralol 1'-Hydroxylation

| Inhibitor | Enzyme | Substrate | Ki (µM) | Inhibition Type | Reference |

| Quinidine | CYP2D6 | (+/-)-Bufuralol | - | Potent Inhibition | [4] |

| S-mephenytoin | CYP2C19 | (+/-)-Bufuralol | 42 | - | [4] |

Experimental Protocols

A detailed understanding of the stereoselective metabolism of bufuralol relies on robust in vitro experimental methodologies.

In Vitro Bufuralol Metabolism Assay Using Human Liver Microsomes

This protocol outlines a typical procedure to determine the kinetic parameters of bufuralol 1'-hydroxylation.

1. Materials and Reagents:

-

Pooled human liver microsomes (HLMs)

-

(+)-Bufuralol hydrochloride and (-)-Bufuralol hydrochloride

-

1'-Hydroxybufuralol (analytical standard)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Magnesium chloride (MgCl₂)

-

Acetonitrile (HPLC grade)

-

Perchloric acid

-

Internal standard for analytical quantification (e.g., debrisoquine)

2. Incubation Procedure:

-

Preparation of Incubation Mixture: Prepare a reaction mixture containing HLMs (e.g., 0.1-0.5 mg/mL protein concentration) in potassium phosphate buffer.

-

Substrate Addition: Add the bufuralol enantiomer at various concentrations (e.g., 1 to 100 µM) to characterize enzyme kinetics.

-

Pre-incubation: Pre-incubate the mixture at 37°C for approximately 5 minutes.

-

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the mixture at 37°C in a shaking water bath for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is within the linear range of metabolite formation.

-

Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile or perchloric acid.

-

Sample Processing: Centrifuge the samples at high speed to precipitate the microsomal proteins.

-

Analysis: Transfer the supernatant to an appropriate vial for analysis by HPLC with fluorescence detection.

Analytical Method: High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

This method is commonly used for the sensitive and specific quantification of bufuralol and its primary metabolite, 1'-hydroxybufuralol.

1. Chromatographic Conditions:

-

Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A typical mobile phase consists of an aqueous component (e.g., water with 2 mM perchloric acid) and an organic modifier (e.g., acetonitrile). A common composition is 30% acetonitrile in 2 mM perchloric acid.[6]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: Fluorescence detection with an excitation wavelength of approximately 252 nm and an emission wavelength of around 302 nm.[6]

2. Quantification:

-

The concentration of 1'-hydroxybufuralol is determined by comparing its peak area to a standard curve generated using known concentrations of the 1'-hydroxybufuralol analytical standard. An internal standard should be used to correct for variations in sample processing and injection volume. The limit of detection for 1'-hydroxybufuralol can be as low as 0.1 ng/mL.

Visualizations

Metabolic Pathway of Bufuralol

Caption: Stereoselective 1'-hydroxylation of bufuralol enantiomers.

Experimental Workflow for In Vitro Metabolism Study

Caption: Workflow for in vitro bufuralol metabolism assay.

Conclusion

The stereoselective metabolism of bufuralol is a critical factor influencing its pharmacokinetic and pharmacodynamic properties. The preferential 1'-hydroxylation of the (+)-(R)-enantiomer by CYP2D6 highlights the importance of considering stereochemistry in drug metabolism studies. The detailed experimental protocols and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to investigate the metabolism of chiral compounds and to better predict their behavior in humans. A thorough understanding of these principles is essential for the development of safer and more effective medicines.

References

- 1. Bufuralol hydroxylation by cytochrome P450 2D6 and 1A2 enzymes in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Stereoselectivity in the oxidation of bufuralol, a chiral substrate, by human cytochrome P450s - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Bufuralol metabolism in human liver: a sensitive probe for the debrisoquine-type polymorphism of drug oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CYP2D6-dependent bufuralol 1'-hydroxylation assayed by reverse-phase ion-pair high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: High-Throughput CYP2D6 Inhibition Assay Using Bufuralol Hydrochloride

For Research Use Only (RUO). Not for use in diagnostic procedures.

Introduction

Cytochrome P450 2D6 (CYP2D6) is a pivotal enzyme in human drug metabolism, responsible for the oxidative breakdown of approximately 25% of all clinically used drugs.[1][2] Assessing the potential of new chemical entities (NCEs) to inhibit CYP2D6 is a critical step in drug discovery and development to prevent adverse drug-drug interactions.[2] Bufuralol, a non-selective β-adrenoceptor antagonist, is a well-established probe substrate for CYP2D6.[3][4] Its primary metabolic pathway, 1'-hydroxylation to form 1'-hydroxybufuralol, is almost exclusively catalyzed by CYP2D6 at low substrate concentrations.[4][5] The fluorescent nature of the 1'-hydroxybufuralol metabolite allows for a sensitive, direct, and continuous monitoring of the reaction, making it highly suitable for high-throughput screening (HTS) formats.[6]

Principle of the Assay

This assay quantifies the inhibitory effect of a test compound on CYP2D6 activity by measuring the rate of formation of 1'-hydroxybufuralol from the bufuralol substrate.[1] The assay can be performed with human liver microsomes (HLM) or recombinant human CYP2D6 (rhCYP2D6) supersomes.[1] In the presence of a CYP2D6 inhibitor, the rate of bufuralol metabolism is reduced, leading to a decrease in the fluorescence signal from the 1'-hydroxybufuralol product.[6] This reduction in fluorescence is proportional to the inhibitory potency of the test compound.[6] The data generated is used to calculate the half-maximal inhibitory concentration (IC50), a key parameter for characterizing the inhibitory potential of a compound.[6]

Experimental Protocol

This protocol is designed for a 96-well plate format, ideal for screening multiple compounds and concentrations.

Materials and Reagents

-

Enzyme Source: Pooled Human Liver Microsomes (HLM) or recombinant human CYP2D6 (rhCYP2D6) supersomes.

-

Substrate: (+/-)-Bufuralol hydrochloride.[2]

-

Cofactor: NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[7][8]

-

Test Compounds: Dissolved in a suitable solvent (e.g., DMSO).

-

Plates: 96-well black, clear-bottom plates for fluorescence reading.[6]

-

Equipment: Fluorescence microplate reader, incubator (37°C), centrifuge.

Preparation of Reagents

-

Potassium Phosphate Buffer (100 mM, pH 7.4): Prepare and adjust the pH to 7.4. Store at 4°C.[1]

-

Bufuralol Stock Solution (10 mM): Dissolve bufuralol hydrochloride in high-purity water. Aliquot and store at -20°C.[1]

-

Quinidine Stock Solution (1 mM): Dissolve quinidine in methanol. This will serve as the positive control inhibitor. Aliquot and store at -20°C.[1]

-

Test Compound Stock Solutions (e.g., 10 mM): Dissolve test compounds in a suitable solvent like DMSO. The final solvent concentration in the assay should be kept below 1% to prevent enzyme inhibition.[1][9]

-